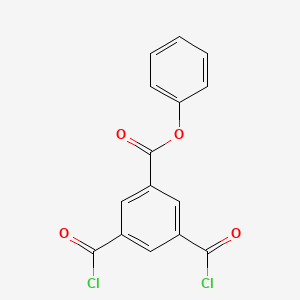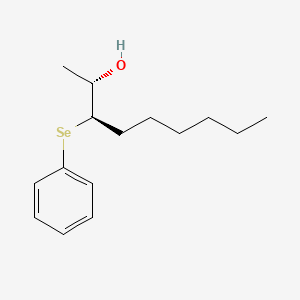
(2S,3R)-3-(Phenylselanyl)nonan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R)-3-(Phenylselanyl)nonan-2-OL is an organic compound that belongs to the class of organoselenium compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-(Phenylselanyl)nonan-2-OL typically involves the introduction of a phenylselanyl group into a nonan-2-OL backbone. This can be achieved through various synthetic routes, including:
Nucleophilic Substitution: A common method involves the nucleophilic substitution of a halogenated precursor with a phenylselanyl anion.
Oxidative Addition: Another approach is the oxidative addition of phenylselenium chloride to an alkene, followed by reduction to obtain the desired alcohol.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-3-(Phenylselanyl)nonan-2-OL can undergo various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide, which can further participate in elimination reactions.
Reduction: The compound can be reduced to remove the phenylselanyl group, yielding the corresponding nonan-2-OL.
Substitution: The phenylselanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiols, amines, or halides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield selenoxide, while reduction would produce nonan-2-OL.
Scientific Research Applications
Chemistry
Biology
Medicine
Organoselenium compounds are known for their antioxidant properties, and (2S,3R)-3-(Phenylselanyl)nonan-2-OL could be explored for its potential therapeutic benefits.
Industry
In materials science, the compound could be used in the development of selenium-containing polymers or other advanced materials.
Mechanism of Action
The mechanism by which (2S,3R)-3-(Phenylselanyl)nonan-2-OL exerts its effects would depend on its specific application. For example, in biological systems, it might interact with enzymes or other proteins, influencing redox reactions or other biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-3-(Phenylselanyl)butan-2-OL: A shorter-chain analog with similar chemical properties.
(2S,3R)-3-(Phenylselanyl)hexan-2-OL: A medium-chain analog with comparable reactivity.
Uniqueness
(2S,3R)-3-(Phenylselanyl)nonan-2-OL is unique due to its specific chain length and stereochemistry, which can influence its reactivity and interactions in various applications.
Properties
CAS No. |
834882-78-9 |
|---|---|
Molecular Formula |
C15H24OSe |
Molecular Weight |
299.32 g/mol |
IUPAC Name |
(2S,3R)-3-phenylselanylnonan-2-ol |
InChI |
InChI=1S/C15H24OSe/c1-3-4-5-9-12-15(13(2)16)17-14-10-7-6-8-11-14/h6-8,10-11,13,15-16H,3-5,9,12H2,1-2H3/t13-,15+/m0/s1 |
InChI Key |
OKNNBCXIRUYEER-DZGCQCFKSA-N |
Isomeric SMILES |
CCCCCC[C@H]([C@H](C)O)[Se]C1=CC=CC=C1 |
Canonical SMILES |
CCCCCCC(C(C)O)[Se]C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


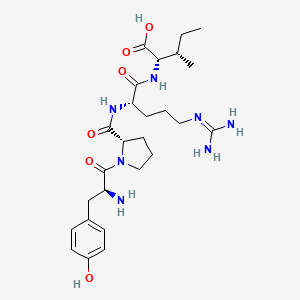
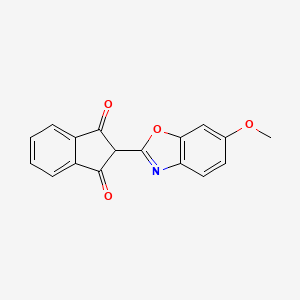
![Methanone, (3-hydroxyphenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl-](/img/structure/B14203192.png)
![[(1,5-Dimethyl-2,3-diphenyl-1H-indol-6-yl)methylidene]propanedinitrile](/img/structure/B14203196.png)
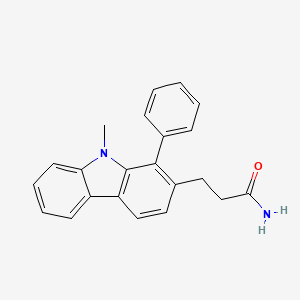

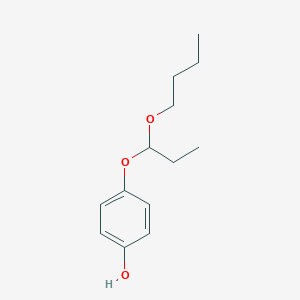
![Trimethoxy{4-[2-(tributylstannyl)ethyl]phenyl}silane](/img/structure/B14203212.png)
![[5-(Cyclohex-2-en-1-ylidene)pent-4-en-1-yl]benzene](/img/structure/B14203214.png)

![Benzene, 1-bromo-2-[(1R)-1-(ethylthio)ethyl]-](/img/structure/B14203218.png)
![6-(4-Fluorophenyl)-2,4-bis(2-methoxyethoxy)pyrido[3,2-d]pyrimidine](/img/structure/B14203219.png)
amino}-1-diazonioprop-1-en-2-olate](/img/structure/B14203220.png)
